molecular formula C23H36N4O B6094401 N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide

N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide

カタログ番号: B6094401
分子量: 384.6 g/mol
InChIキー: SIIQZFJLLXWCKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system (CNS). Inhibition of GABA-AT leads to increased levels of GABA, which can have a range of physiological and biochemical effects.

作用機序

N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, this compound leads to increased levels of GABA in the brain, which can have a range of effects on neuronal signaling and synaptic transmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability and is involved in a range of physiological and pathological processes in the CNS.
Biochemical and Physiological Effects
The increased levels of GABA resulting from this compound inhibition of GABA-AT can have a range of biochemical and physiological effects. GABA is known to regulate neuronal excitability and synaptic transmission, and increased levels of GABA can lead to anticonvulsant, anxiolytic, and sedative effects. Additionally, GABA has been implicated in the regulation of reward pathways in the brain, and increased levels of GABA may contribute to the reduction of drug-seeking behavior seen with this compound.

実験室実験の利点と制限

One advantage of N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its selectivity for GABA-AT, which allows for more precise manipulation of GABA levels in the brain. Additionally, this compound has been shown to be well-tolerated in animal models, with few adverse effects reported. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.

将来の方向性

There are several potential future directions for research on N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in CNS disorders, particularly epilepsy, anxiety, and addiction. Additionally, further studies are needed to explore the potential side effects and safety of this compound in humans. Finally, there is interest in developing more potent and selective inhibitors of GABA-AT, which may have even greater therapeutic potential.

合成法

The synthesis of N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with cyclohexyl isocyanate and 4-pyridinemethanol. The resulting compound is then purified using various chromatography techniques to obtain the final product.

科学的研究の応用

N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications in a range of CNS disorders, including epilepsy, anxiety, and addiction. In animal models, this compound has been shown to increase levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

特性

IUPAC Name

N-cyclohexyl-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O/c28-23(25-21-6-2-1-3-7-21)20-5-4-14-27(18-20)22-10-15-26(16-11-22)17-19-8-12-24-13-9-19/h8-9,12-13,20-22H,1-7,10-11,14-18H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIQZFJLLXWCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。